N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
“N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” is a compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It has been studied for its antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, and Mass Spectrometry .
Chemical Reactions Analysis
The chemical reactions of “N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” can be analyzed based on the functional groups present in the molecule. The presence of the thiazole ring and the amine group can potentially participate in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” can be determined using various analytical techniques. For instance, the compound’s melting point, molecular weight, and spectroscopic data can be obtained through experimental methods .
Scientific Research Applications
Crystal Structure and Antitumor Activity
The compound 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, a closely related derivative, has been synthesized and analyzed for its crystal structure and antitumor activity. It was found to crystallize in a monoclinic system, showing good antitumor activity against the Hela cell line with an IC50 value of 26 μM, indicating its potential for cancer treatment research. The study emphasizes the importance of structural analysis in understanding the bioactivity of thiazol-2-amine derivatives (叶姣 et al., 2015).
Excited-State Intramolecular Proton Transfer (ESIPT)
Another study explored the reversible excited-state intramolecular proton transfer (ESIPT) mechanism in thiazolo[5,4-d]thiazole derivatives. The compounds, incorporating a thiazolo[5,4-d]thiazole moiety, underwent reversible ESIPT, demonstrating the potential for tuning emission properties from blue to yellow, including white-light luminescence. This research is pivotal for the development of white organic light-emitting diodes (WOLEDs), showcasing the application of thiazol-2-amine derivatives in advanced material science (Zhiyun Zhang et al., 2016).
Antiproliferative and Antimicrobial Properties
A series of Schiff bases derived from 1,3,4-thiadiazole compounds, which share a structural resemblance with thiazol-2-amines, were synthesized to explore their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability and strong antimicrobial activity against certain strains, highlighting their potential in pharmacology and drug development (M. Gür et al., 2020).
Aggregation-Induced Emission Enhancement
Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, closely related to the chemical structure , demonstrated aggregation-induced emission enhancement (AIEE). This property is significant for developing novel optical materials, indicating the potential of thiazol-2-amine derivatives in creating materials with unique photophysical properties (Yan Qian et al., 2007).
Future Directions
The future directions for the study of “N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine” could include further investigation of its biological activities and potential therapeutic applications. For instance, its antibacterial activity could be explored further . Additionally, its potential as a lead compound for the design of new neuraminidase inhibitors could be investigated .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKJIVPNWAMEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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